Fmoc-L-Norarginine(Boc)2-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-Norarginine(Boc)2-OH is a derivative used for Fmoc solid-phase peptide synthesis (SPPS) of Arg-containing peptides1. It’s an excellent derivative for this purpose and the coupling of this derivative can be effected using standard activation methods1.

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis2. High-quality Fmoc building blocks are available at low cost due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS2.

Molecular Structure Analysis

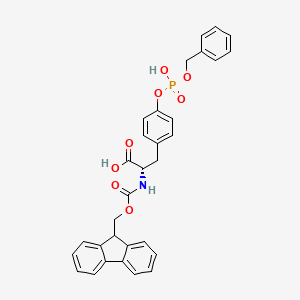

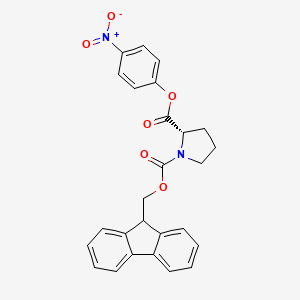

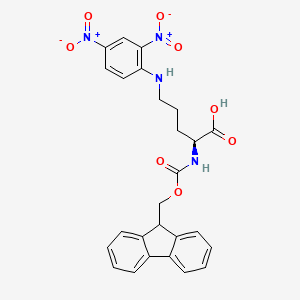

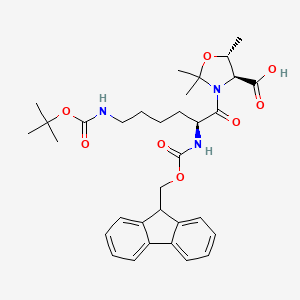

The molecular formula of Fmoc-L-Norarginine(Boc)2-OH is C30H38N4O83. Its molecular weight is 582.6 g/mol3. The compound has 4 hydrogen bond donors and 9 hydrogen bond acceptors3.

Chemical Reactions Analysis

Fmoc SPPS is the method of choice for peptide synthesis4. Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward4.

Physical And Chemical Properties Analysis

The molecular weight of Fmoc-L-Norarginine(Boc)2-OH is 582.6 g/mol3. It has a XLogP3-AA value of 5.7, indicating its partition coefficient between octanol and water3. It has 4 hydrogen bond donors and 9 hydrogen bond acceptors3.科学的研究の応用

Synthesis and Peptide Chemistry

The use of Fmoc-L-Norarginine(Boc)2-OH and related derivatives in scientific research primarily revolves around the synthesis and structural characterization of peptides. These chemical entities serve as building blocks in peptide chemistry, enabling the assembly of complex peptide structures through solid-phase synthesis techniques. For instance, the synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH demonstrate the experimental basis for amino protection reaction and polypeptide synthesis, providing insights into the simplification and improvement of synthetic methods for polypeptides. Such studies highlight the challenges and solutions in synthesizing peptides with specific functions, including the need for efficient protection strategies to increase material throughput and avoid racemization (Zhao Yi-nan & Melanie Key, 2013; Daniella Polyak & I. Krauss, 2022).

Gelation Capability and Nanostructure Formation

Research into the gelation capabilities of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys) indicates the potential for these compounds to serve as organogelators, capable of forming stable thermo-reversible organogels in various solvents. These studies are crucial for understanding how small molecular structures can lead to the self-assembly of 3D nanofibers, nanoribbons, or nanotube network structures, offering potential applications in material science and nanotechnology. The ability of these gelators to form such structures through π-π stacking interactions and the formation of J-type aggregates underlines the significance of Fmoc and Boc groups in facilitating molecular self-assembly and gelation (Zong Qianying et al., 2016).

Enhancements in Peptide Synthesis

The development of novel reagents for the introduction of Fmoc and Alloc protecting groups, free of side reactions, showcases another vital application of Fmoc derivatives in scientific research. These advancements aim to overcome the limitations of classical protection strategies in peptide chemistry by providing more efficient, stable, and reactive materials for peptide synthesis. Such research efforts contribute to the refinement of synthesis protocols, enabling the production of peptides with high purity and yield, crucial for both basic research and therapeutic applications (Sherine N. Khattab et al., 2010).

Controlled Aggregation and Self-Assembly

Investigations into the controlled aggregation properties of modified single amino acids, including Fmoc derivatives, reveal the intricate balance between molecular structure and self-assembly behavior. These studies provide a foundation for designing novel nanoarchitectures with potential applications in material chemistry, bioscience, and biomedical fields. Understanding how specific modifications, such as Fmoc protection, influence the self-assembly of amino acids into distinct morphologies under various conditions opens avenues for the targeted design of nanomaterials with desired properties (Nidhi Gour et al., 2021).

Safety And Hazards

Specific safety and hazard information for Fmoc-L-Norarginine(Boc)2-OH is not available in the retrieved documents. However, general safety measures for handling such compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak5.

将来の方向性

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 19236. The main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space6. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space6.

Please note that this information is based on the available resources and may not be fully comprehensive.

特性

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-norArg(Boc)2-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)